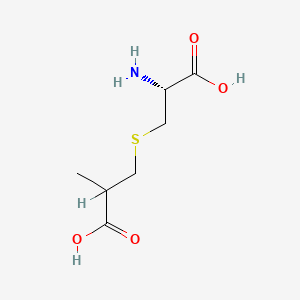

S-(2-羧基丙基)半胱氨酸

描述

“S-(2-Carboxypropyl)cysteine” is a urinary metabolite of "S-(2-Carboxypropyl)glutathione" . It has a molecular formula of C7H13NO4S, an average mass of 207.247 Da, and a monoisotopic mass of 207.056534 Da .

Synthesis Analysis

The synthesis of the diastereoisomers of “S-(2-Carboxypropyl)-L-cysteine” involves the addition of L-cysteine to methacrylamide followed by fractional crystallization. This yields (+)- and (-)- S-(2-carbamoylpropyl)-L-cysteine, which upon acidic hydrolysis gives the corresponding acids .Molecular Structure Analysis

The molecular structure of “S-(2-Carboxypropyl)cysteine” includes 5 H bond acceptors, 4 H bond donors, and 6 freely rotating bonds .Physical And Chemical Properties Analysis

“S-(2-Carboxypropyl)cysteine” has a density of 1.4±0.1 g/cm3, a boiling point of 429.2±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.2 mmHg at 25°C. Its enthalpy of vaporization is 75.1±6.0 kJ/mol, and it has a flash point of 213.4±28.7 °C .科学研究应用

1. Garlic Odour Precursor and Food Additive

“S-(2-Carboxypropyl)cysteine” plays a significant role as an odour precursor in garlic bulbs. It is involved in the biosynthesis of S-allyl-l-cysteine sulfoxide (ACSO), which upon consumption, enhances sweet, salty, and umami tastes. These characteristics make it desirable for use as a food additive. Additionally, ACSO is water-soluble, odourless, and has been associated with various in vivo functions, such as the prevention of diabetes and myocardial ischaemia .

2. Antimicrobial Activity

The compound is converted into allicin, which exhibits potent antimicrobial activity. This transformation occurs when cells are damaged, such as by slicing or grating, leading to the formation of compounds like diallyl disulfide (DADS) and diallyl trisulfide (DATS), known for their strong antimicrobial properties .

3. Metabolic Functions

Upon ingestion, “S-(2-Carboxypropyl)cysteine” is primarily absorbed in the intact form from the small intestine but is also partly decomposed to form allylsulfenic acid, pyruvic acid, and ammonia. These metabolites contribute to the physiological functions attributed to the compound, including hepatic injury prevention and blood ethanol elevation reduction .

4. Cytoprotective Pathways Activation

In vitro studies have shown that “S-(2-Carboxypropyl)cysteine” can activate cytoprotective pathways, particularly the antioxidant Nrf2 pathway. This activation suggests its potential as a mild activator of protective pathways against cellular stress .

5. Heavy Metal Cytotoxicity

The compound has been observed to enhance the cytotoxic effects of heavy metals like arsenic, cadmium, lead, and mercury. However, it also inhibits the cytotoxic stress induced by platinum drugs and environmental copper, acting as an antioxidant and suggesting a protective role against certain types of metal-induced cytotoxicity .

6. Amino Acid Stress Signaling

“S-(2-Carboxypropyl)cysteine” induces amino acid stress signaling, which can be moderated by other amino acids such as cysteine, methionine, histidine, and tryptophan. This induction is crucial for understanding how cells respond to amino acid availability and can inform nutritional and therapeutic strategies .

7. Antioxidant and Mucolytic Drug Homolog

Structurally, “S-(2-Carboxypropyl)cysteine” is a homolog of carbocisteine, a clinically employed antioxidant and mucolytic drug. This similarity in structure suggests potential applications in clinical settings for respiratory conditions where mucolytic agents are beneficial .

8. Environmental Exposure Marker

Humans may encounter “S-(2-Carboxypropyl)cysteine” due to environmental exposure to acrylonitrile or acrylamide, and through consumption of legumes. Its presence in the body could serve as a marker for environmental or dietary exposure to these compounds .

属性

IUPAC Name |

3-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4S/c1-4(6(9)10)2-13-3-5(8)7(11)12/h4-5H,2-3,8H2,1H3,(H,9,10)(H,11,12)/t4?,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPWUNSFUXUUDG-AKGZTFGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSCC(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CSC[C@@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10988188 | |

| Record name | S-(2-Carboxypropyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10988188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-(2-Carboxypropyl)cysteine | |

CAS RN |

6852-42-2 | |

| Record name | S-(2-Carboxypropyl)cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006852422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(2-Carboxypropyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10988188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[4-[2-(4-morpholinyl)ethylamino]-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1197702.png)

![1-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-iodo-pyrimidine-2,4-dione](/img/structure/B1197705.png)

![1,3,6,8-tetrahydroxy-2-[(2S,6S)-6-methyloxan-2-yl]anthracene-9,10-dione](/img/structure/B1197725.png)